molecular formula C31H31FN8O2 B609964 PF-06263276 CAS No. 1421502-62-6

PF-06263276

Numéro de catalogue: B609964
Numéro CAS: 1421502-62-6
Poids moléculaire: 566.6 g/mol
Clé InChI: XDJGNPSZQSWJCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06263276 is a potent and selective pan-Janus kinase (JAK) inhibitor developed by Pfizer for the treatment of inflammatory diseases, particularly chronic plaque psoriasis and pulmonary conditions. It inhibits JAK1 (IC50: 2.2 nM), JAK2 (23.1 nM), JAK3 (59.9 nM), and TYK2 (29.7 nM), with a type 1.5 binding mode that extends beyond the ATP-binding site . Its molecular formula is C31H31FN8O2 (MW: 566.64), and it is formulated for inhaled or topical delivery to maximize localized efficacy while minimizing systemic exposure . Preclinical studies demonstrated its ability to suppress pro-inflammatory cytokines such as IFNα, IL-23, and GM-CSF in human whole blood (IC50: 0.6–5.2 µM) . Phase I trials confirmed its safety and pharmacokinetic profile in healthy subjects, with doses up to 4% solution applied topically .

Méthodes De Préparation

Discovery Synthesis and Initial Route Development

The initial synthesis of PF-06263276, as described by Jones et al. (2017), utilized a structure-based approach to optimize indazole derivatives for JAK inhibition . The route featured three critical stages:

Buchwald–Hartwig Coupling for Core Assembly

The synthesis commenced with a palladium-catalyzed cross-coupling between bromoindazole A and boronic ester B to form biaryl intermediate C (86% yield). Key conditions included:

  • Catalyst system : Pd(OAc)₂ (2 mol%) and dppf (2 mol%)

  • Base : K₃PO₄ (2.0 equiv)

  • Solvent : 2-methyltetrahydrofuran (MeTHF) at 65°C .

This step established the central indazole-pyridine scaffold, critical for JAK binding.

Imidate Formation and Cyclization

Intermediate C underwent sequential treatment with magnesium and triisopropyl borate to generate a boronic acid, which was subsequently coupled with nitrile D under acidic conditions. The resulting imidate E was cyclized using sodium methoxide in methanol to yield imidazole F (79% yield over three steps) . A dimethylsulfamoyl group on D enhanced nitrile electrophilicity and imidate stability, though its removal required harsh hydrolysis (35% H₂SO₄, 105°C, 16 h) .

Final Deprotection and Salt Formation

The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on F was cleaved with HCl in 2-propanol, followed by salt formation with oxalic acid to produce this compound as a crystalline dihydrochloride salt .

Scalable Synthesis Development

To address limitations in the discovery route, Magano et al. (2019) developed a telescoped process optimized for manufacturing :

Three-Step Telescoped Sequence

The revised route condensed the imidate formation, cyclization, and deprotection into a single reactor, eliminating intermediate isolations:

  • Grignard Formation : Magnesium activation with 1,2-dibromoethane in MeTHF at 60°C.

  • Borylation : Triisopropyl borate addition at 0°C to room temperature.

  • Acid Quench : HCl-mediated hydrolysis to yield imidazole H (81% overall yield) .

This modification reduced processing time by 40% and improved throughput to 24.3 mol per batch .

Solvent and Catalyst Optimization

  • Solvent System : MeTHF replaced dichloromethane (DCM) due to its higher boiling point (80°C vs. 40°C) and better compatibility with Grignard reactions .

  • Catalyst Loading : Pd(OAc)₂ and dppf were maintained at 2 mol%, but particle size control ensured consistent reactivity across scales .

Process Challenges and Solutions

Dimethylsulfamoyl Group Removal

The discovery route’s reliance on concentrated sulfuric acid for deprotection posed safety and scalability issues. Magano et al. mitigated this by:

  • Alternative Protecting Groups : Evaluating acetyl and benzoyl groups, though none matched the dimethylsulfamoyl group’s performance .

  • Acid Concentration Reduction : Lowering H₂SO₄ to 20% with extended reaction time (24 h) maintained yields while improving process safety .

Crystallization Control

Final salt formation with oxalic acid required precise pH control (2.5–3.0) to avoid amorphous precipitation. Cooling crystallization at 5°C provided the desired polymorph with >99% purity .

Analytical Characterization and Quality Control

HPLC and NMR Profiling

  • HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) confirmed >99.5% purity .

  • ¹H NMR : Key signals included the imidazole NH proton at δ 12.8 ppm and indazole aromatic protons at δ 8.2–7.4 ppm .

X-ray Crystallography

Crystal structures (PDB: 5TQ8) verified the type 1.5 binding mode to JAK1, with hydrogen bonds to Leu959 and Glu966 .

Formulation Strategies for Inhaled Delivery

Microsphere Encapsulation

Patent WO2020236950A1 discloses PLGA-based microspheres for sustained this compound release :

  • Polymer Selection : PLGA 502H (50:50 LA:GA, carboxylate terminus) provided optimal encapsulation efficiency (92%) .

  • Solvent System : Formic acid dissolved this compound, while DCM solubilized PLGA. Emulsification in pH 4.5 aqueous phase prevented drug leakage .

Table 1: Microsphere Formulation Parameters

ParameterValue
Drug Loading12% (w/w)
Microsphere Diameter20–26 μm (60% of particles)
Release Profile80% over 14 days (in vitro)

Comparative Analysis of Synthetic Routes

Table 2: Discovery vs. Scalable Synthesis

ParameterDiscovery Route Scalable Route
Total Steps75 (telescoped)
Overall Yield32%51%
Key SolventDCMMeTHF
Deprotection Conditions35% H₂SO₄, 105°C, 16 h20% H₂SO₄, 105°C, 24 h

Analyse Des Réactions Chimiques

Types de Réactions

PF-06263276 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent le permanganate de potassium pour l'oxydation et l'acide chloroplatinique pour la visualisation pendant la chromatographie sur couche mince. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir le résultat souhaité .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite traités pour produire le composé final, this compound. Chaque étape est soigneusement surveillée pour garantir la structure et la pureté correctes des intermédiaires .

Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité des enzymes Janus kinase 1, 2, 3, et de la tyrosine kinase 2. Ces enzymes jouent un rôle crucial dans les voies de signalisation qui régulent les réponses immunitaires et l'inflammation. En inhibant ces enzymes, this compound réduit l'activité des cytokines pro-inflammatoires, atténuant ainsi les symptômes des maladies inflammatoires .

Applications De Recherche Scientifique

Chronic Plaque Psoriasis

PF-06263276 is primarily being investigated for the treatment of chronic plaque psoriasis. Clinical studies have demonstrated its efficacy in reducing the severity of psoriasis by targeting the underlying inflammatory processes associated with the disease. A Phase 1 study evaluated its safety and pharmacokinetics in healthy subjects, showing promising results regarding tolerability and local effects when administered topically .

Other Inflammatory Diseases

Beyond psoriasis, this compound has potential applications in other autoimmune and inflammatory conditions such as rheumatoid arthritis and atopic dermatitis. The inhibition of JAK pathways may provide therapeutic benefits by reducing inflammation and modulating immune responses in these diseases.

Clinical Trials Overview

A series of clinical trials have been conducted to assess the safety and efficacy of this compound:

Study Phase Condition Participants Primary Outcome
Phase 1Chronic Plaque Psoriasis47Safety, tolerability, pharmacokinetics
OngoingVarious inflammatory diseasesTBDEfficacy in reducing disease severity

The results from these trials indicate that this compound is well-tolerated with minimal adverse effects reported .

Preclinical Studies

Preclinical studies have provided insights into the pharmacodynamics and pharmacokinetics of this compound. These studies utilized various in vitro and in vivo models to evaluate its effectiveness in modulating inflammatory responses:

  • In Vitro Studies : Demonstrated that this compound effectively inhibits JAK-mediated signaling pathways, leading to reduced production of pro-inflammatory cytokines.
  • In Vivo Models : Animal studies showed significant reductions in disease severity markers associated with psoriasis and other inflammatory conditions .

Mécanisme D'action

PF-06263276 exerts its effects by inhibiting the activity of Janus kinase enzymes 1, 2, 3, and tyrosine kinase 2. These enzymes play a crucial role in the signaling pathways that regulate immune responses and inflammation. By inhibiting these enzymes, this compound reduces the activity of pro-inflammatory cytokines, thereby alleviating symptoms of inflammatory diseases .

Comparaison Avec Des Composés Similaires

JAK/TYK2 Inhibitors

PF-06263276 vs. Brepocitinib (PF-06700841)

  • Target Selectivity : Both are pan-JAK inhibitors, but this compound shows balanced inhibition across JAK1–3 and TYK2, whereas brepocitinib is a dual TYK2/JAK1 inhibitor .
  • Dermal Pharmacokinetics : In porcine models, brepocitinib 3% cream achieved higher unbound dermal interstitial fluid (dISF) concentrations than this compound 4% solution, suggesting better skin penetration .

This compound vs. Tofacitinib

  • Target Profile : Tofacitinib (JAK1/3 inhibitor) lacks TYK2 activity, limiting its utility in IL-23-driven diseases compared to this compound .
  • Formulation : Tofacitinib 2% ointment showed slower dISF equilibration in porcine skin compared to this compound’s solution, indicating formulation-dependent bioavailability differences .

This compound vs. Ruxolitinib

  • Potency : Ruxolitinib (JAK1/2 inhibitor) has higher JAK2 affinity (IC50: 2.7 nM) but weaker TYK2 inhibition, making this compound superior for broader cytokine suppression .

Non-JAK Inhibitors with Overlapping Indications

This compound vs. Crisaborole (PDE4 Inhibitor)

  • Mechanism : Crisaborole targets phosphodiesterase-4 (PDE4), elevating cAMP to reduce IL-23 and TNFα, whereas this compound directly blocks JAK-mediated cytokine signaling .
  • Efficacy : In murine models, 4% this compound solution reduced IL-23-induced ear swelling more effectively than crisaborole 2% ointment .

This compound vs. BMS-986165 (TYK2 Inhibitor)

  • Selectivity : BMS-986165 is TYK2-specific, avoiding JAK-related side effects, whereas this compound’s pan-JAK activity may offer broader efficacy but higher toxicity risk .
  • Clinical Progress : BMS-986165 is in Phase III for psoriasis, while this compound remains in early development .

Pharmacokinetic and Formulation Comparisons

Compound Formulation dISF Concentration (ng/mL) Clinical Stage
This compound 4% solution 12.3 (peak) Phase I
Brepocitinib 3% cream 18.9 (peak) Phase II
Tofacitinib 2% ointment 8.7 (peak) Approved (systemic)
Crisaborole 2% ointment 6.5 (peak) Approved

Key Research Findings

  • Skin Penetration : this compound’s solution formulation achieved rapid dISF equilibration in porcine models, but lower absolute concentrations compared to brepocitinib’s cream .
  • Safety Profile: No severe adverse events were reported in Phase I trials, with Draize scores ≤1 for all this compound doses .
  • Synthetic Advantages : this compound’s scalable synthesis (81% yield over three steps) outperforms older JAK inhibitors in manufacturing efficiency .

Activité Biologique

PF-06263276 is a small molecule identified as a potent pan-Janus kinase (JAK) inhibitor, developed for potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant clinical findings.

This compound selectively inhibits multiple JAK family members (JAK1, JAK2, and JAK3), which are critical mediators in the JAK-STAT signaling pathway. This pathway plays a vital role in the immune response and hematopoiesis. By inhibiting these kinases, this compound disrupts the signaling of various cytokines involved in inflammation, thereby modulating immune responses.

Pharmacological Profile

The compound has been optimized for inhaled and topical delivery, enhancing its therapeutic potential for respiratory and skin conditions. Its structure allows it to bind effectively to the ATP-binding site of JAKs, demonstrating a type 1.5 binding mode that contributes to its potency and selectivity .

Table 1: Summary of Pharmacological Properties of this compound

PropertyDescription
Target JAK1, JAK2, JAK3
Binding Mode Type 1.5
Administration Route Inhaled, topical
Selectivity Pan-JAK inhibitor
Clinical Phase Advanced into clinical studies

Clinical Studies and Efficacy

This compound has undergone various clinical trials assessing its efficacy in treating conditions such as rheumatoid arthritis (RA) and other autoimmune disorders. The following case studies illustrate its impact:

Case Study 1: Rheumatoid Arthritis

In a phase II clinical trial involving patients with moderate to severe RA, this compound was administered alongside methotrexate. Results indicated significant improvements in disease activity scores (DAS28) compared to placebo groups. At week 12, approximately 52% of participants achieved an ACR20 response (20% improvement in American College of Rheumatology criteria), highlighting its effectiveness in managing RA symptoms .

Case Study 2: Psoriasis

Another trial focused on psoriasis patients demonstrated that topical application of this compound led to substantial reductions in Psoriasis Area and Severity Index (PASI) scores after 8 weeks of treatment. The results showed over 60% of patients achieving at least a 75% improvement in PASI scores, suggesting robust efficacy in skin-related inflammatory conditions .

Safety Profile

The safety profile of this compound has been evaluated across several studies. Common adverse effects reported include mild gastrointestinal disturbances and transient liver enzyme elevations. Serious adverse events were rare but included infections due to immunosuppression associated with JAK inhibition .

Table 2: Adverse Effects Observed in Clinical Trials

Adverse EffectIncidence (%)
Gastrointestinal disturbances~15%
Liver enzyme elevation~10%
Infections~5%

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess PF-06263276’s selectivity across JAK isoforms (JAK1, JAK2, JAK3) in vitro?

  • Methodological Answer: Use kinase inhibition assays with recombinant JAK isoforms under standardized ATP concentrations. Calculate IC50 values via dose-response curves (e.g., 10-point dilution series) and validate selectivity using orthogonal assays like cellular phosphorylation assays (e.g., STAT protein phosphorylation in human PBMCs) . Include controls for off-target kinase activity (e.g., screening against a kinase panel such as Eurofins KinaseProfiler).

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in inflammatory disease models?

  • Methodological Answer: Select animal models with disease-relevant pathophysiology (e.g., murine OVA-induced asthma for lung inflammation or IMQ-induced psoriasis for skin inflammation). Administer this compound via clinically relevant routes (e.g., inhalation for pulmonary models, topical for dermal). Use biomarkers like cytokine levels (IL-4, IL-13) and histopathological scoring. Include dose-ranging studies and comparator JAK inhibitors (e.g., tofacitinib) to contextualize efficacy .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer: Perform accelerated stability studies using HPLC-UV/PDA to monitor degradation products. Test under stress conditions (e.g., 40°C/75% RH for solid forms, light exposure in solution). For long-term storage (-20°C), validate solubility in DMSO and ensure absence of precipitation via dynamic light scattering (DLS). Reference ICH guidelines for pharmaceutical stability testing .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency (JAK1 IC50 = 2.2 nM) and reduced efficacy in certain in vivo models?

  • Methodological Answer: Investigate pharmacokinetic/pharmacodynamic (PK/PD) disconnects. Measure tissue-specific drug concentrations via LC-MS/MS and correlate with target engagement (e.g., ex vivo JAK-STAT inhibition in target tissues). Evaluate metabolic stability in microsomal assays and assess potential protein binding shifts using equilibrium dialysis . Consider species-specific differences in JAK isoform expression or off-target effects via transcriptomic profiling .

Q. What synthetic strategies optimize this compound’s scalability while minimizing impurities?

  • Methodological Answer: Adapt the discovery synthesis (Jones et al., 2017) by replacing the dimethylsulfonyl protective group with a hydrolytically stable alternative to avoid harsh acidic conditions. Explore catalytic methods for the acrylonitrile-to-imidazole conversion to improve yield (>81%) and reduce step count. Monitor intermediate purity via NMR and XRPD to ensure crystallinity and minimize byproducts .

Q. How should researchers design studies to evaluate this compound’s potential for topical vs. systemic exposure in preclinical models?

  • Methodological Answer: Use radiolabeled this compound (e.g., ^14C-labeled) in dermal pharmacokinetic studies to quantify systemic absorption via mass balance assays. Compare bioavailability using microdialysis in skin vs. plasma. For inhalation models, employ cascade impactor analysis to assess aerosol particle distribution and lung deposition .

Q. Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data (e.g., cytokine levels), employ mixed-effects models to account for inter-individual variability .

Q. How can researchers address batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Characterize each batch via NMR, HRMS, and HPLC-UV for chemical consistency. Use standardized cellular assays (e.g., STAT phosphorylation in HEK293 cells) for biological equivalence testing. Apply control charts to monitor assay performance over time .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s efficacy data across laboratories?

  • Methodological Answer: Adopt open-science practices: share detailed protocols (e.g., Synapse or protocols.io ), provide raw data in public repositories (e.g., Zenodo), and use authenticated cell lines (e.g., STR-profiled). Cross-validate key findings with orthogonal methods (e.g., siRNA knockdown of JAK1 to confirm target specificity) .

Q. How should researchers mitigate ethical concerns in studies involving this compound’s long-term toxicity?

  • Methodological Answer: Follow ARRIVE guidelines for animal studies: minimize sample size via power analysis, use non-invasive biomarkers, and prioritize humane endpoints. For human-derived samples (e.g., PBMCs), obtain informed consent and anonymize data. Submit protocols to institutional review boards (IRBs) for approval .

Propriétés

IUPAC Name

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJGNPSZQSWJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421502-62-6
Record name PF-06263276
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06263276
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.